フルセトスルフロン

概要

説明

Flucetosulfuron is a relatively new herbicide that inhibits acetolactate synthase (ALS) in plants . This is similar to other ALS inhibitors such as imidazolinones, pyrimidinyloxybenzoates, triazolopyrimidines, and sulfonylaminocarbonyltriazolinones .

Synthesis Analysis

A study on the photodegradation of Flucetosulfuron, a sulfonylurea-based herbicide, has been conducted . The photodegradation followed the first-order reaction kinetics in each case . The metabolites after photolysis were isolated in pure form by column chromatographic method and characterized using different spectral data .Chemical Reactions Analysis

The photodegradation of Flucetosulfuron has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . The photodegradation followed the first-order reaction kinetics in each case .Physical and Chemical Properties Analysis

The adsorption-desorption and leaching of Flucetosulfuron, a sulfonylurea herbicide, was investigated in three Indian soils . The Freundlich adsorption isotherm described the sorption mechanism of the herbicide with adsorption coefficients (Kf) ranging from 17.13 to 27.99 .科学的研究の応用

人工消化管液中での代謝

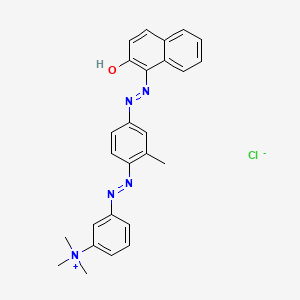

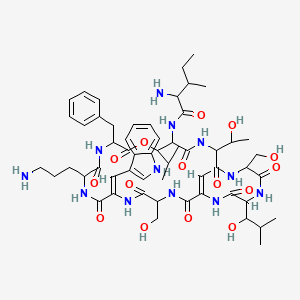

フルセトスルフロンは、人工消化管液中での代謝について研究されています . 唾液中では安定でしたが、腸液中では約18%のフルセトスルフロンが分解され、N-(4,6-ジメトキシピリミジン-2-イルカルボモイル)-2-(2-フルオロ-1-ヒドロキシプロピル)ピリミジン-3-スルホンアミド (M1)が生成されました . 人工胃液中では、約85%のフルセトスルフロンが急速に分解され、代謝物として2-(2-フルオロ-1-ヒドロキシプロピル)ピリジン-3-スルホンアミド (M2)、4,6-ジメトキシピリミジン-2-アミン (M3)、および2-フルオロ-1-(3-スルファモイルピリジン-2-イル)プロピル2-メトキシ酢酸 (M4)が生成されました .

水性媒体中での光分解

スルホニル尿素系除草剤であるフルセトスルフロンの光分解は、光触媒TiO2と光増感剤(H2O2、腐植酸、KNO3など)の存在下、紫外線(UV)照射の影響下で水性媒体中で評価されました . 光分解は、いずれの場合も一次反応速度論に従いました . これらの代謝物の構造はスペクトルデータに基づいて特定され、フルセトスルフロンの考えられる光分解経路が提案されました .

除草剤としての使用

フルセトスルフロンは、スルホニル尿素系除草剤であり、多くの場合、農作物畑の雑草管理に使用されます . 水域などに遭遇した場合の挙動は、研究者にとって大きな関心事です .

環境影響

フルセトスルフロンの環境影響は、現在も研究されています。 さまざまな水系における光分解が研究されており、環境中での運命についての貴重な知見が得られています .

毒性と安全性

フルセトスルフロンの毒性と安全性は、重要な研究分野です。 研究により、フルセトスルフロンは人工消化管液中では急速に分解されることが示されており、経口投与後、消化管から血流へのフルセトスルフロンの有意な吸収は起こらないと考えられます .

代謝物分析

光分解後のフルセトスルフロンの代謝物は、さまざまなスペクトルデータを使用して単離および特性評価されました . この研究は、フルセトスルフロンの分解生成物とその潜在的な影響に関する貴重な情報を提供します。

作用機序

Target of Action

Flucetosulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine. By inhibiting this enzyme, flucetosulfuron disrupts protein synthesis and plant growth, leading to the death of the weed .

Mode of Action

Flucetosulfuron acts by binding to the ALS enzyme, thereby inhibiting its activity . This inhibition prevents the synthesis of essential branched-chain amino acids, disrupting protein synthesis and halting cell division and growth. The result is a gradual wilting and eventual death of the weed .

Biochemical Pathways

The primary biochemical pathway affected by flucetosulfuron is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, flucetosulfuron disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency impairs protein synthesis, affecting various downstream processes, including cell division and growth .

Pharmacokinetics

Flucetosulfuron is rapidly degraded in artificial gastrointestinal juices . In saliva, it remains stable, but in intestinal juices, approximately 18% of flucetosulfuron is degraded . In artificial gastric juices, about 85% of flucetosulfuron is rapidly degraded . These results indicate that the sulfonylurea bridge and ester bond of flucetosulfuron are hydrolyzed in artificial gastrointestinal juices . Considering the rapid degradation of flucetosulfuron in vitro by artificial gastrointestinal juices, it is likely that there would be no significant absorption of flucetosulfuron from the gastrointestinal tract into the bloodstream after oral administration .

Result of Action

The molecular effect of flucetosulfuron is the inhibition of the ALS enzyme, leading to a disruption in the synthesis of branched-chain amino acids . On a cellular level, this results in impaired protein synthesis, disrupted cell division, and halted growth, leading to the death of the weed .

Action Environment

The action, efficacy, and stability of flucetosulfuron can be influenced by environmental factors. For instance, photodegradation of flucetosulfuron in aqueous media is influenced by ultraviolet (UV) irradiation . The presence of a photocatalyst like TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of UV irradiation was found effective for the photodegradation of toxic flucetosulfuron residues under aqueous conditions . The influence of different water systems was also assessed during the photodegradation study .

Safety and Hazards

将来の方向性

The photodegradation of Flucetosulfuron has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . Based on the findings, photocatalyst TiO2 with the presence of ultraviolet irradiation was found effective for the photodegradation of toxic Flucetosulfuron residues under aqueous conditions . This suggests potential future directions for the management and disposal of Flucetosulfuron residues.

生化学分析

Biochemical Properties

Flucetosulfuron interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . This interaction disrupts the biosynthesis of branched-chain amino acids, which are essential for plant growth .

Cellular Effects

Flucetosulfuron affects various types of cells, primarily plant cells. By inhibiting ALS, it disrupts protein synthesis and plant growth, leading to the death of the plant .

Molecular Mechanism

Flucetosulfuron exerts its effects at the molecular level by binding to the ALS enzyme, inhibiting its function . This prevents the synthesis of branched-chain amino acids, disrupting protein synthesis and plant growth .

Temporal Effects in Laboratory Settings

In laboratory settings, Flucetosulfuron shows a rapid degradation in artificial gastric juices, with about 85% of Flucetosulfuron rapidly degraded . This suggests that Flucetosulfuron may have a short half-life in certain environments .

Metabolic Pathways

Flucetosulfuron is involved in the metabolic pathway of branched-chain amino acid synthesis in plants . By inhibiting the ALS enzyme, it disrupts this pathway, leading to the death of the plant .

Subcellular Localization

The subcellular localization of Flucetosulfuron is likely to be in the cytoplasm, where its target enzyme, ALS, is located . By inhibiting ALS, it disrupts protein synthesis and plant growth .

特性

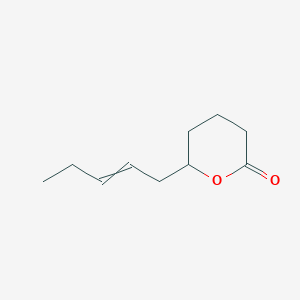

IUPAC Name |

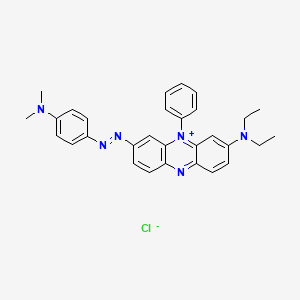

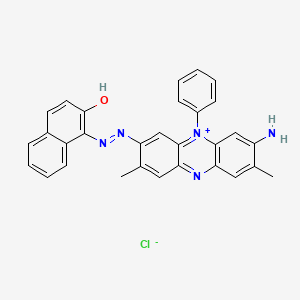

[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICWGWVVIRLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058095 | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412928-75-7 | |

| Record name | Flucetosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412928-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucetosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCETOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

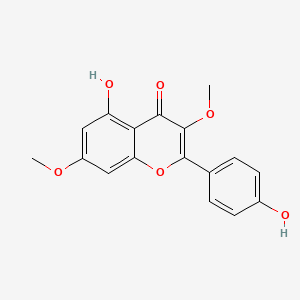

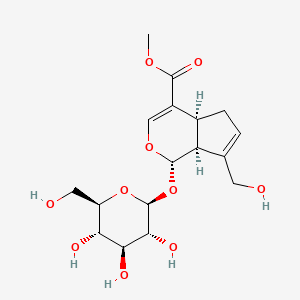

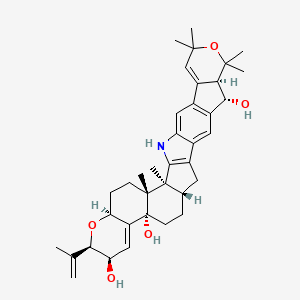

![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)

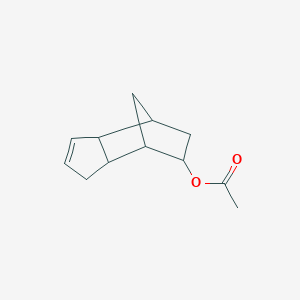

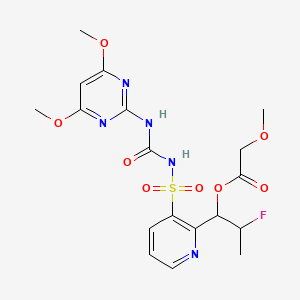

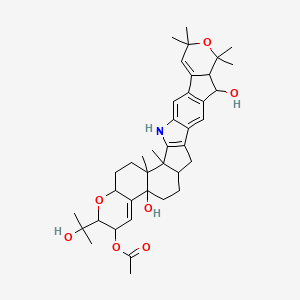

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)